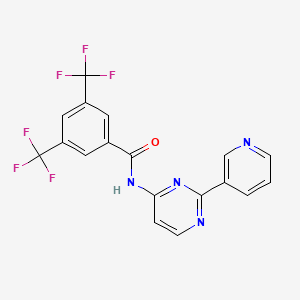![molecular formula C21H19ClN2O3 B2861562 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 400077-77-2](/img/structure/B2861562.png)
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Antimicrobial Agents
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide and its derivatives have been explored for their potential as antimicrobial agents. In research, compounds structurally related to this chemical have been synthesized and evaluated for in vitro antibacterial and antifungal activities against various pathogens. For instance, a series of compounds showing structural similarities exhibited significant antimicrobial properties, underscoring the potential of these molecules in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
Compounds related to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide have been investigated for their anticancer potential. The structural framework of these compounds has been utilized to synthesize molecules with significant cytotoxic activities against various cancer cell lines. This research highlights the possibility of these compounds being developed into novel anticancer therapeutics, offering promising leads for further exploration in cancer treatment (El Gaafary et al., 2021).
Antioxidant Properties
The antioxidant capacity of molecules bearing resemblance to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide has been a subject of interest in scientific research. Certain derivatives have been synthesized and found to possess potent antioxidant activities, outperforming known antioxidants like ascorbic acid in some assays. This suggests the potential of these compounds in developing antioxidant therapies or supplements (Tumosienė et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Investigations into the enzyme inhibitory activities of molecules structurally related to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide have shown promising results. For example, certain derivatives have been identified as potent inhibitors of specific enzymes linked to disease pathways, suggesting their potential use in therapeutic applications targeting these enzymatic processes (Leung et al., 2014).
Antimicrobial Agent Development
Continued research into derivatives of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide has expanded into the synthesis of chiral linear and macrocyclic compounds exhibiting antimicrobial properties. This underscores the broad applicability of this chemical scaffold in creating diverse molecules with potential as antimicrobial agents, demonstrating the versatility of these compounds in medicinal chemistry (Al-Salahi, Al-Omar, & Amr, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKVGCPLQRQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

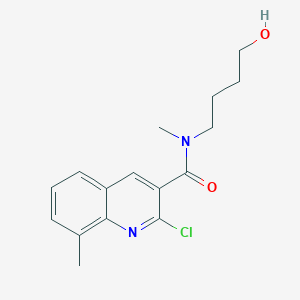
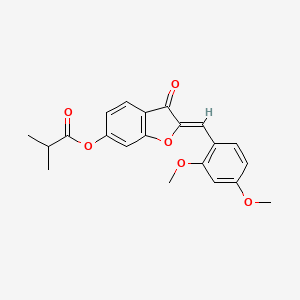
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
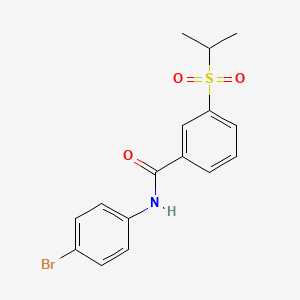
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
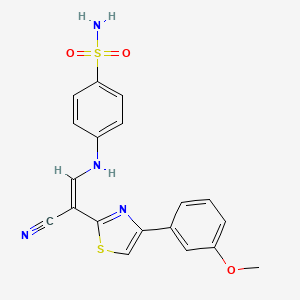
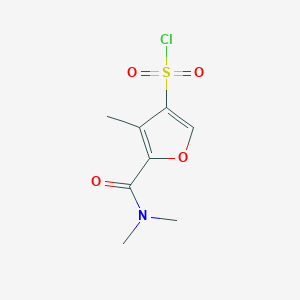
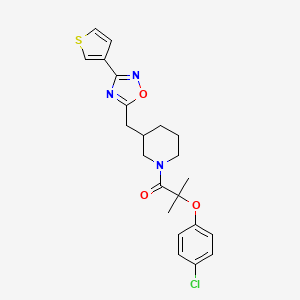
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
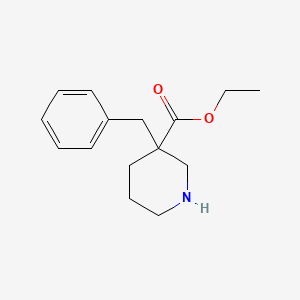
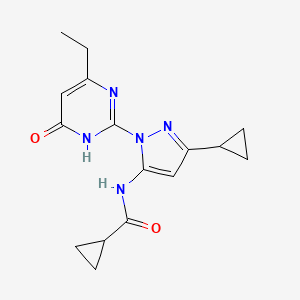
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
